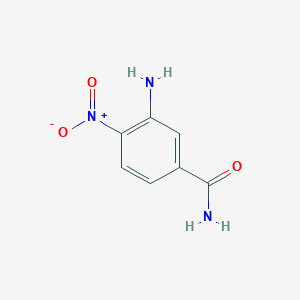

3-Amino-4-nitrobenzamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPAFEMXGAOTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Amino-4-nitrobenzamide

The synthesis of this compound is typically achieved through a multi-step process, centering on the formation of a key intermediate, 3-amino-4-nitrobenzoic acid, followed by the conversion of the carboxylic acid group to a primary amide.

A common strategy for synthesizing substituted nitrobenzoic acids involves the nitration of a suitable precursor, followed by other functional group manipulations. For instance, the synthesis of the isomeric 4-amino-3-nitrobenzoic acid can be achieved through the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid. This intermediate then undergoes a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group (or a precursor like methylamine) guidechem.comgoogle.com.

A plausible pathway to the required 3-amino-4-nitrobenzoic acid precursor would similarly start with a substituted benzoic acid. Once the 3-amino-4-nitrobenzoic acid intermediate is secured, the final step is the amidation of the carboxylic acid. This is a standard transformation that can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting 3-amino-4-nitrobenzoyl chloride is then reacted with ammonia (B1221849) (typically aqueous or gaseous) to yield the final product, this compound google.comgoogle.com.

The choice of starting material is critical to the success of the synthesis. A common and cost-effective precursor for related compounds is 4-chlorobenzoic acid guidechem.com. The synthesis plan leverages the directing effects of the substituents on the benzene (B151609) ring. The carboxyl group is a meta-director, while the chloro group is an ortho-, para-director. Nitration of 4-chlorobenzoic acid yields 4-chloro-3-nitrobenzoic acid, placing the nitro group ortho to the chlorine and meta to the carboxylic acid epo.org.

The subsequent steps involve converting the chloro and carboxyl groups into the desired amino and amide functionalities. For example, in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, 4-chloro-3-nitrobenzoic acid is first reacted with methylamine (B109427) to substitute the chlorine, and then the carboxylic acid is converted to the final amide google.com. This highlights the strategic use of a halogen as a leaving group for introducing the amino functionality.

Table 1: Key Precursors and Intermediates in Benzamide (B126) Synthesis

| Precursor/Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 4-Chlorobenzoic Acid | Starting material for nitration to introduce the nitro group. | guidechem.comepo.org |

| 4-Chloro-3-nitrobenzoic Acid | Key intermediate after nitration. The chloro group acts as a leaving group. | google.comepo.org |

| 3-Amino-4-nitrobenzoic Acid | Direct precursor to the final product, requiring amidation. | nbinno.com |

| 3-Amino-4-nitrobenzoyl Chloride | Activated intermediate for the final amidation step. | google.com |

Reductive Conversions of Nitrobenzamide Precursors to Aminobenzamide Analogues

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in the synthesis of aminobenzamide analogues. This conversion can be achieved using various reducing agents and conditions. The choice of method often depends on the presence of other functional groups in the molecule and the desired selectivity.

Commonly employed methods include catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is often clean and efficient epo.org. Another widely used technique involves the use of metals in acidic media, such as tin (Sn) with hydrochloric acid (HCl) or iron (Fe) with acetic acid epo.org. Stannous chloride (SnCl₂) in a suitable solvent is also an effective reagent for this reduction.

Table 2: Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Typical Application |

|---|---|---|

| H₂ / Pd-C | Hydrogen gas, Palladium on Carbon catalyst, various solvents. | Clean and efficient reduction of nitroarenes. |

| Fe / Acetic Acid | Iron powder in a solution of acetic acid. | Commonly used for reducing nitro groups in the presence of other reducible functionalities. |

| Sn / HCl | Tin metal in concentrated hydrochloric acid. | A classic method for nitro group reduction. |

| SnCl₂·2H₂O | Stannous chloride dihydrate in a solvent like ethanol. | A milder alternative to Sn/HCl. |

Substitution Reactions and Amidation Processes Relevant to this compound Synthesis

The formation of the amide bond is the final key step in the synthesis of this compound from its corresponding carboxylic acid. Several methods exist for this transformation, ranging from classic two-step procedures to modern direct catalytic approaches.

The most traditional method involves the activation of the carboxylic acid by converting it into a more reactive derivative, such as an acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia or an amine to form the amide bond google.comgoogle.com. This is often referred to as the Schotten-Baumann reaction when conducted under basic conditions.

An alternative two-step process involves converting the carboxylic acid to an ester, for example, a methyl ester, which is then subjected to ammonolysis (reaction with ammonia) to yield the primary amide. Direct amidation methods, which form the amide bond in a single step from the carboxylic acid and amine, are also prevalent. These reactions often require coupling agents or catalysts. For instance, boric acid has been shown to catalyze the direct amidation of benzoic acids google.com. More recently, transition metal catalysts, such as those based on titanium tetrafluoride (TiF₄), have been developed for the direct and efficient synthesis of amides from carboxylic acids and amines rsc.org. However, it has been noted that some substrates, like 4-nitrobenzoic acid, may fail to undergo amidation under certain TiF₄-catalyzed conditions rsc.org.

Exploration of Green Chemistry Principles in Synthesis of Related Benzamides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, several greener approaches have been explored.

One area of focus is the reduction of solvent use. Solvent-free or "neat" reaction conditions have been developed for the N-benzoylation of anilines and amines, offering an eco-compatible pathway epo.org. Another strategy involves replacing hazardous reagents with more benign alternatives. For example, the direct amidation of carboxylic acids using catalysts like boric acid avoids the need to prepare hazardous acyl chlorides and reduces waste google.com.

The use of alternative and sustainable reaction media is also a key aspect of green synthesis. Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have been employed as both the solvent and reactant in the synthesis of other nitrogen-containing heterocycles, providing advantages in terms of yield and simplified work-up procedures.

Furthermore, catalytic methods are inherently "greener" as they reduce the amount of reagents needed. The development of efficient catalysts for direct amidation, such as those based on titanium, contributes to more sustainable synthetic routes by improving atom economy and reducing waste streams rsc.org.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of molecular structure. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a comprehensive map of the molecule can be constructed.

Proton NMR analysis of 3-Amino-4-nitrobenzamide focuses on identifying the chemical shifts, multiplicities (splitting patterns), and integration values for each unique proton in the molecule. The aromatic region of the spectrum is of particular interest, as the positions of the substituents on the benzene (B151609) ring create a distinct pattern.

The key protons on the this compound molecule are the two protons of the primary amine (-NH₂), the two protons of the amide (-CONH₂), and the three protons on the aromatic ring. The electron-donating amino group and the strong electron-withdrawing nitro group exert significant influence on the electron density of the aromatic ring, which in turn affects the chemical shifts of the aromatic protons.

Expected signals in the ¹H-NMR spectrum would include:

A broad singlet corresponding to the amino group protons, typically appearing around δ 5 ppm.

Signals for the aromatic protons, expected in the range of δ 7.5–8.5 ppm, with their exact shifts and coupling constants determined by their positions relative to the amino and nitro groups.

Separate signals for the amide protons.

Table 1: Predicted ¹H-NMR Spectral Data for this compound (Note: This table is based on theoretical predictions as detailed experimental data was not available in the searched literature.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | Multiplet |

| Amino (-NH₂) Protons | ~ 5.0 | Broad Singlet |

| Amide (-CONH₂) Protons | Variable | Broad Singlets |

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum is expected to show seven distinct signals, corresponding to the six carbons of the benzene ring and the carbonyl carbon of the amide group. The carbonyl carbon is typically found significantly downfield, often around δ 165 ppm. The aromatic carbons will have shifts influenced by the attached amino and nitro groups.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound (Note: This table is based on theoretical predictions as detailed experimental data was not available in the searched literature.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~ 165 |

| Aromatic Carbons | 110 - 150 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation, which corresponds to the vibrational modes of the bonds.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups. Key vibrational frequencies are expected for the N-H bonds of the amino and amide groups, the C=O bond of the amide, and the N-O bonds of the nitro group.

Specific, characteristic stretching vibrations confirm the presence of these groups:

Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1520–1560 cm⁻¹ and 1345–1385 cm⁻¹, respectively.

Amide Group (-CONH₂): A strong absorption from the C=O stretch typically appears in the range of 1650–1600 cm⁻¹. N-H stretching vibrations are also observed.

Amino Group (-NH₂): N-H stretching vibrations for the primary amine will be present in the spectrum.

Table 3: Predicted FT-IR Spectral Data for this compound (Note: This table is based on theoretical predictions as detailed experimental data was not available in the searched literature.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| Amide (C=O) | Stretch | 1650 - 1600 |

| Amine/Amide (N-H) | Stretch | 3200 - 3500 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the symmetric stretch of the nitro group. Due to a lack of specific experimental data in the searched literature, a detailed analysis of the Raman spectrum cannot be provided at this time.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid unimi.it. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. The resulting crystal structure offers insights into intermolecular interactions, such as hydrogen bonding, which govern the material's physical properties.

While a specific crystal structure for this compound was not found in the surveyed literature, analysis of closely related benzamide (B126) derivatives demonstrates the type of detailed information that XRD provides mdpi.comresearchgate.net. A typical analysis would yield a crystallographic information file (CIF) containing the unit cell parameters, space group, and atomic coordinates. For example, the structure of 4-amino-N′-(4-aminobenzoyl)benzohydrazide monohydrate was determined to be in the orthorhombic crystal system researchgate.net. The data obtained from an XRD experiment on this compound would be presented in a similar format.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₄H₁₆N₄O₃ |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2 |

| a (Å) | 8.0968(7) |

| b (Å) | 16.6829(17) |

| c (Å) | 5.3097(5) |

| Volume (ų) | 717.22(12) |

| Z (formula units per cell) | 2 |

| Calculated density (g/cm³) | 1.334 |

| Radiation type | Mo Kα |

| Temperature (K) | 293(2) |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability Evaluation

Thermal analysis techniques are crucial for evaluating the stability of a compound upon heating. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference particletechlabs.com. Together, they provide a comprehensive profile of thermal events like melting, crystallization, and decomposition iitk.ac.in.

For this compound, a DSC scan would be expected to show a sharp endothermic peak corresponding to its melting point (Tₘ). At higher temperatures, exothermic peaks would likely appear, indicating thermal decomposition. The TGA curve would remain flat until the onset of decomposition (Tₑ), at which point a significant loss of mass would be recorded. Studies on structurally similar nitrobenzoic acid isomers show that decomposition often occurs in distinct stages at elevated temperatures, shortly after melting researchgate.net. The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study oxidative decomposition nih.gov.

| Technique | Parameter | Expected Observation | Interpretation |

|---|---|---|---|

| DSC | Tm (Melting Point) | Sharp endothermic peak | Solid-to-liquid phase transition |

| DSC | ΔHfus (Enthalpy of Fusion) | Area under the melting peak | Energy required for melting |

| DSC | Td (Decomposition) | Broad exothermic peak(s) | Chemical degradation of the molecule |

| TGA | Tonset (Onset of Mass Loss) | Temperature at which mass loss begins | Initiation of thermal decomposition |

| TGA | Mass Loss (%) | Step-wise decrease in mass | Loss of volatile decomposition products |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry, providing profound insights into molecular properties at the electronic level. These computational methods allow for the detailed investigation of molecular structure, reactivity, and spectroscopic characteristics, complementing and often guiding experimental work. For a molecule like 3-Amino-4-nitrobenzamide, with its interplay of electron-donating (amino) and electron-withdrawing (nitro, amide) groups, these calculations are crucial for understanding its behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. Calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of atoms in this compound.

The primary outputs of a DFT geometry optimization are the bond lengths, bond angles, and dihedral angles. For this compound, these parameters would reveal the extent of planarity of the benzene (B151609) ring, the orientation of the amino, nitro, and benzamide (B126) substituents, and the potential for intramolecular hydrogen bonding between the amino and nitro groups. The electronic structure analysis provides information on the distribution of electron density throughout the molecule, which is fundamental to understanding its chemical properties.

| Parameter | Bond | Calculated Value (Å or °) |

| Bond Lengths (Å) | C1-C2 | Value |

| C-NO₂ | Value | |

| C-NH₂ | Value | |

| C-CONH₂ | Value | |

| C=O | Value | |

| Bond Angles (°) | C-C-C | Value |

| O-N-O | Value | |

| H-N-H (Amino) | Value | |

| Dihedral Angles (°) | C-C-C-C | Value |

| C-C-N-O | Value |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich amino group and the benzene ring, while the LUMO would be concentrated on the electron-deficient nitro group.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. In an MEP map of this compound, red areas would be expected around the oxygen atoms of the nitro and amide groups, while blue areas would be found near the hydrogen atoms of the amino group.

Prediction of Vibrational Frequencies and Spectroscopic Properties

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT methods, each vibrational mode of the molecule can be assigned to a specific motion of its atoms (e.g., stretching, bending, or twisting). These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations.

For this compound, this analysis would predict the characteristic vibrational frequencies for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, the symmetric and asymmetric stretches of the NO₂ group, and various vibrations of the benzene ring. This theoretical spectrum serves as a powerful tool for interpreting and assigning bands in experimentally recorded IR and Raman spectra.

Evaluation of Non-Linear Optical (NLO) Properties

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. NLO activity arises from the interaction of a material with an intense electromagnetic field, such as a laser beam. The key molecular property determining NLO response is the first-order hyperpolarizability (β). Molecules that possess a large dipole moment and are highly polarizable, often featuring electron-donating and electron-accepting groups connected by a π-conjugated system, tend to exhibit high β values.

This compound has the structural hallmarks of a potential NLO material, with the electron-donating amino group and the electron-withdrawing nitro group attached to a benzene ring. Quantum chemical calculations can predict the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The calculated β value can be compared to that of reference materials, such as urea, to gauge its potential for NLO applications.

Calculation of Thermodynamic Properties

DFT calculations can be used to predict several key thermodynamic properties of a molecule at different temperatures. These properties, including zero-point vibrational energy, enthalpy, entropy, and specific heat capacity, are derived from the calculated vibrational frequencies and molecular structure. Such data are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

| Property | Value | Unit |

| Zero-Point Vibrational Energy | Value | kcal/mol |

| Enthalpy (298.15 K) | Value | kcal/mol |

| Gibbs Free Energy (298.15 K) | Value | kcal/mol |

| Entropy (298.15 K) | Value | cal/mol·K |

| Constant Volume Heat Capacity (Cv) | Value | cal/mol·K |

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a boundary defined around a molecule in a crystal, separating it from its neighbors. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify the specific atoms involved in close contacts, such as hydrogen bonds and van der Waals interactions.

The analysis also generates a 2D "fingerprint plot," which summarizes all intermolecular contacts as a scatter plot. This plot provides quantitative percentages for different types of interactions (e.g., H···H, O···H, C···H). For this compound, Hirshfeld analysis would likely reveal the significant role of N-H···O hydrogen bonds involving the amino, amide, and nitro groups in dictating the crystal packing. Studies on similar molecules like 4-amino-3-nitrobenzoic acid have shown that O···H/H···O interactions are often the most significant contributors to crystal stability. This analysis provides crucial insights into the forces that govern the solid-state structure of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. longdom.org This approach is pivotal in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding chemical synthesis and prioritizing candidates for further testing. biolscigroup.us QSAR models are built by correlating physicochemical properties and structural features of molecules, known as molecular descriptors, with their experimentally determined biological activities. longdom.org

The development of a robust QSAR model involves several key stages: data collection of a series of related compounds (like benzamide derivatives) with known activities, calculation of various molecular descriptors, selection of the most relevant descriptors, construction of a mathematical model using statistical or machine learning algorithms, and rigorous validation to ensure the model's predictive accuracy and reliability. Validation is often performed using techniques like cross-validation and external validation with an independent dataset.

For benzamide derivatives, QSAR studies can predict a range of biological activities. For instance, models have been developed to predict the inhibitory effects of amide derivatives on enzymes like xanthine (B1682287) oxidase. nih.gov These models often use descriptors related to the molecule's electronic properties (e.g., energy of the highest occupied molecular orbital - HOMO), steric properties, and lipophilicity (e.g., logP). biolscigroup.usresearchgate.net The quality of a QSAR model is assessed using statistical metrics such as the coefficient of determination (R²), standard deviation (S), and the cross-validation coefficient (Q²cv). biolscigroup.us A high R² value indicates a good fit of the model to the data, while a high Q² value suggests good predictive power. biolscigroup.us

Table 1: Example of a QSAR Model for Benzamide Derivatives

| Descriptor | Description | Contribution to Activity |

| LogP | Partition coefficient | A measure of the compound's lipophilicity, often correlated with cell membrane permeability. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons in a reaction. |

| Molecular Weight (MW) | Mass of the molecule | Can influence how the molecule fits into a receptor's binding site. |

| Dipole Moment (µ) | Measure of polarity | Affects the molecule's interaction with polar residues in the target protein. biolscigroup.us |

| q- (Smallest Negative Charge) | Smallest partial charge on an atom | Can indicate sites for electrostatic interactions with the biological target. biolscigroup.us |

Advanced Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function, which estimates the strength of the interaction. nih.gov More negative binding scores typically indicate a stronger and more stable interaction. nih.gov This method is instrumental in virtual screening and lead optimization, allowing researchers to prioritize compounds for synthesis and biological testing. nih.gov

In the context of benzamide derivatives, molecular docking has been used to investigate their interactions with various biological targets. For example, a study on nitro-substituted benzamides evaluated their binding to the inducible nitric oxide synthase (iNOS) enzyme to explore their anti-inflammatory potential. researchgate.netnih.gov The simulations revealed that the number and orientation of nitro groups significantly influenced the binding efficiency. researchgate.netnih.gov The docking poses can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the ligand's affinity and specificity for the target protein. semanticscholar.org For instance, docking studies of certain acetamide derivatives with the enzyme thymidylate kinase showed important hydrogen bonding with arginine residues and π-π stacking with a phenylalanine residue in the catalytic pocket. semanticscholar.org

Table 2: Illustrative Molecular Docking Results for Benzamide Derivatives Against a Target Protein

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -6.8 | TYR 124, PHE 319 | Hydrogen bond with TYR 124, Hydrophobic interaction with PHE 319 |

| Benzamide | -5.2 | TYR 124 | Hydrogen bond |

| Compound 5 (from study) | High | - | Efficient binding due to nitro group orientation researchgate.netnih.gov |

| Compound 6 (from study) | High | - | Efficient binding due to nitro group orientation researchgate.netnih.gov |

The stability of the complex is often evaluated by analyzing several parameters from the simulation trajectory. The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand indicates conformational changes during the simulation; a stable RMSD suggests the complex has reached equilibrium. researchgate.net The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that interact with the ligand. researchgate.net The radius of gyration (Rg) provides information about the compactness of the protein-ligand complex. researchgate.net These analyses help to confirm whether the interactions predicted by docking are maintained over time, providing a more accurate understanding of the binding event. nih.govresearchgate.net

Table 3: Key Parameters in MD Simulations for Assessing Complex Stability

| Parameter | Description | Indication of Stability |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value (e.g., <0.3 nm) for the protein backbone and ligand suggests the complex is stable and has reached equilibrium. researchgate.net |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site residues indicate a stable interaction with the ligand. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | A stable Rg value indicates that the overall compactness of the protein-ligand complex is maintained. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | The persistence of key hydrogen bonds throughout the simulation confirms their importance for binding stability. |

In Silico ADMET Property Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. jonuns.com Assessing these pharmacokinetic and toxicity profiles early in the research process helps to identify and eliminate candidate compounds that are likely to fail in later stages due to poor bioavailability or adverse effects. jonuns.commdpi.com Various computational models and online servers, such as pkCSM and Pre-ADMET, are used to predict these properties based on the chemical structure of the molecule. nih.gov

Table 4: Predicted In Silico ADMET Properties for this compound

| Property | Parameter | Predicted Value/Classification | Significance |

| Absorption | Human Intestinal Absorption (% Absorbed) | High | Likely to be well-absorbed from the gastrointestinal tract. mdpi.com |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the central nervous system. |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low probability of causing drug-drug interactions via the CYP2D6 pathway. mdpi.com |

| Excretion | Total Clearance (log ml/min/kg) | Moderate | Indicates the rate at which the compound is eliminated from the body. |

| Toxicity | Ames Mutagenicity | Non-mutagen | Predicted to be non-mutagenic, suggesting a lower risk of causing genetic mutations. |

| Toxicity | Hepatotoxicity | Low risk | Predicted to have a low probability of causing liver damage. jonuns.com |

Derivatization Strategies and Analogue Development

Synthesis of Novel Substituted 3-Amino-4-nitrobenzamide Analogues

The synthesis of novel analogues of this compound primarily involves modifications at the amino and benzamide (B126) functionalities, as well as on the aromatic ring. A common strategy for N-substitution on the benzamide nitrogen involves the reaction of a corresponding acid chloride with a desired amine. For instance, a general approach to synthesizing N-substituted 4-substituted-3-nitrobenzamide derivatives has been described, which can be adapted for this compound precursors. This typically involves the acylation of an amine with a substituted 3-nitrobenzoyl chloride. nih.gov

One specific example of analogue synthesis is the preparation of N-methyl-4-(methylamino)-3-nitrobenzamide. This multi-step synthesis starts with 4-chloro-3-nitrobenzoic acid, which is first reacted with methylamine (B109427) to yield 4-methylamino-3-nitrobenzoic acid. Subsequent treatment with a chlorinating agent like thionyl chloride produces the corresponding acyl chloride, 4-(methylamino)-3-nitrobenzoyl chloride. Finally, reaction of this acyl chloride with methylamine affords the desired product, N-methyl-4-(methylamino)-3-nitrobenzamide.

Another general and widely applicable method for forming the amide bond is the Schotten-Baumann reaction. This reaction is particularly useful for creating N-substituted benzamide analogues by reacting a benzoyl chloride derivative with an amine in the presence of a base. This method allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of a broad chemical space.

Furthermore, derivatization can be achieved through modifications of the amino group on the benzene (B151609) ring. These modifications can include acylation, alkylation, or incorporation into heterocyclic systems, providing another avenue for generating structural diversity. The specific synthetic routes chosen often depend on the desired final compound and the reactivity of the starting materials.

Systematic Structure-Activity Relationship (SAR) Studies for Derivatized Compounds

Systematic Structure-Activity Relationship (SAR) studies are crucial for understanding how different chemical modifications to the this compound scaffold influence its biological activity. These studies help in identifying the key structural features required for potency and selectivity, thereby guiding the design of more effective analogues.

For a series of 4-substituted-3-nitrobenzamide derivatives, preliminary SAR studies have been conducted to evaluate their anti-tumor activity against various cancer cell lines. nih.gov These studies revealed that the nature of the substituent at the 4-position significantly impacts the inhibitory activity. For example, certain substituents led to potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines, with some compounds exhibiting GI50 values in the low micromolar range. nih.gov While this study was on a closely related scaffold, the findings provide valuable insights into the potential impact of substitutions on the this compound core.

The general principles of SAR for benzamide derivatives often highlight the importance of the following factors:

N-Substituents on the Benzamide: The nature of the group attached to the benzamide nitrogen is often a key determinant of activity. Variations in the size, lipophilicity, and hydrogen bonding capacity of this substituent can lead to significant changes in potency and selectivity.

Below is a table summarizing the hypothetical impact of different substituents on the biological activity of this compound derivatives, based on general SAR principles for related compounds.

| Modification Site | Substituent Type | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 4-Position of Benzene Ring | Small, Lipophilic Groups | Potentially Increased | May enhance binding to hydrophobic pockets in the target protein. |

| 4-Position of Benzene Ring | Bulky Groups | Potentially Decreased | May cause steric hindrance, preventing optimal binding. |

| Amide Nitrogen | Aromatic Rings | Potentially Increased | Can introduce additional π-π stacking interactions with the target. |

| Amide Nitrogen | Flexible Alkyl Chains | Variable | Allows for conformational flexibility to adapt to the binding site. |

| 3-Amino Group | Acylation | Potentially Altered Selectivity | Changes the hydrogen bonding profile and overall polarity. |

Rational Design Principles for Modifying the Benzamide Scaffold

The rational design of novel this compound analogues is guided by a deep understanding of the target's three-dimensional structure and the principles of medicinal chemistry. The ultimate goal is to create molecules with improved potency, selectivity, and pharmacokinetic properties.

A key aspect of the rational design process is the identification of a specific biological target. For instance, 3-amino/nitrobenzamides have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair and a key target in cancer therapy. This knowledge allows for a targeted approach to modifying the this compound scaffold to enhance its interaction with the PARP1 active site.

The design principles for modifying the benzamide scaffold often involve:

Mimicking Natural Ligands: The design of inhibitors can be based on the structure of the natural substrate or cofactor of the target enzyme. For PARP inhibitors, the benzamide moiety can mimic the nicotinamide (B372718) portion of the NAD+ cofactor.

Structure-Based Drug Design: When the 3D structure of the target protein is known, computational tools such as molecular docking can be used to predict how different analogues will bind. This allows for the in-silico screening of virtual compounds and the prioritization of those with the most favorable predicted binding energies and interactions.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By understanding the pharmacophore for a particular target, new molecules can be designed that incorporate these key features.

Physicochemical Property Optimization: Rational design also considers the absorption, distribution, metabolism, and excretion (ADME) properties of the designed molecules. Modifications are often made to improve properties such as solubility, membrane permeability, and metabolic stability to ensure that the compound can reach its target in the body and have a suitable duration of action.

The modification of the this compound scaffold is a strategic process that leverages a combination of synthetic chemistry, biological testing, and computational modeling to develop novel and effective therapeutic agents.

In Vitro Biological Activity and Mechanistic Insights

Assessment of Antimicrobial Properties in Vitro

The in vitro antimicrobial profile of 3-Amino-4-nitrobenzamide and related nitroaromatic compounds has been a subject of scientific investigation, particularly concerning their potential against mycobacteria.

Nitroaromatic compounds are a recognized class of agents with potential antitubercular properties. Molecules containing a dinitrobenzamide group, for instance, are being explored as candidates for antitubercular drugs. mdpi.com These compounds often act as inhibitors of the essential enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1). mdpi.com The antitubercular activity of many nitro-containing agents, such as delamanid (B1670213) and pretomanid, depends on a nitro group-dependent mechanism where they are bioreductively activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacteria. nih.gov

While the nitro group is crucial for the mode of action in many of these compounds, structural modifications significantly impact their efficacy. mdpi.com Research into the structure-activity relationships of related compounds, such as 3,5-dinitrobenzylsulfanyl tetrazoles and oxadiazoles, has shown that the 3,5-dinitrobenzyl moiety is the key fragment responsible for high in vitro antimycobacterial activity. acs.org However, studies on analogues of these compounds have demonstrated that the introduction of an amino group can be detrimental to their activity. Specifically, 3-amino-5-nitrobenzyl analogues were found to have lost their antimycobacterial activity altogether. acs.org This suggests that the presence and position of the amino group in relation to the nitro group on the benzamide (B126) scaffold are critical determinants of biological activity.

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. preprints.org

For related antitubercular nitroaromatic compounds, MIC values have been established. For example, the most potent 3,5-dinitrobenzylsulfanyl oxadiazole derivatives demonstrated MIC values as low as 0.03 μM against replicating Mycobacterium tuberculosis strains. acs.org In contrast, investigations into analogues revealed that modifications, such as replacing a nitro group, led to a significant decrease or complete loss of antitubercular activity. nih.gov For instance, the 3-cyano-5-nitrobenzyl derivative of one oxadiazole series showed an MIC of 4 μM, a considerable reduction in potency. nih.gov

Direct MIC and MBC data for this compound against Mycobacterium tuberculosis or other mycobacterial species were not available in the reviewed literature. However, based on the finding that 3-amino-5-nitrobenzyl analogues of other potent antimycobacterial series lost their activity, it can be inferred that this compound may not possess significant antitubercular properties. acs.org

Investigation of In Vitro Anti-inflammatory Effects

Scientific literature from the conducted search did not provide specific studies evaluating the in vitro anti-inflammatory effects of this compound.

There is no available research from the search results detailing the specific effects of this compound on the production of nitric oxide (NO) in macrophages. In inflammatory responses, macrophages can be activated by stimuli like lipopolysaccharide (LPS) to produce NO via the inducible nitric oxide synthase (iNOS) enzyme. researchgate.netresearchgate.net The modulation of this pathway is a key indicator of a compound's anti-inflammatory potential. nih.gov However, no data was found to suggest that this compound has been tested for this activity.

The conducted search yielded no studies on the ability of this compound to inhibit the secretion of key pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). The inhibition of these cytokines is a crucial mechanism for controlling inflammation. nih.govnih.govmdpi.com There is currently no evidence to report on the activity of this compound in this context.

Evaluation of In Vitro Anticancer Potential

Based on the available search results, there have been no specific in vitro studies to evaluate the anticancer potential of this compound against any cancer cell lines. While various heterocyclic compounds, including derivatives of benzothiazole, pyrimidine, and naphthol, have been synthesized and evaluated for their cytotoxic activities against cancer cell lines like HepG2, HCT-116, and MCF7, mdpi.commdpi.comalliedacademies.org no such data exists specifically for this compound.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes, with the nitro group playing a pivotal role in their mechanism of action.

DprE1: The most significant target for nitrobenzamides is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis nih.govnih.gov. Covalent inhibitors of DprE1 share a fundamental feature: the presence of a nitro group, which is essential for their mechanism of action nih.govnih.gov. Nitrobenzamides, particularly 3,5-dinitrobenzamide (B1662146) derivatives, are a well-established class of DprE1 inhibitors nih.govnih.gov.

Xanthine (B1682287) Oxidase (XO): A series of 4-(isopentyloxy)-3-nitrobenzamide derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme critical in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout nih.govbohrium.com.

Phosphodiesterases (PDEs): While not specific to this compound, other nitroaromatic structures have shown inhibitory activity against PDEs. For example, a series of 6-nitrobenzimidazole derivatives were identified as effective phosphodiesterase inhibitors uq.edu.au. Additionally, other benzamide derivatives have been designed as selective inhibitors of PDE type IV nih.gov.

α-Glucosidase and α-Amylase: These enzymes are targets for managing type 2 diabetes by controlling postprandial hyperglycemia nih.govyoutube.com. However, based on available research, nitrobenzamide derivatives have not been a primary focus for the development of inhibitors for these specific enzymes.

The potency and mechanism of enzyme inhibition by nitrobenzamide derivatives have been quantified through IC50 values and kinetic studies.

DprE1 Inhibition: Nitrobenzamides act as mechanism-based, irreversible "suicide inhibitors" of DprE1 nih.govnih.gov. The inhibition is a time-dependent process nih.gov. The kinetic profile involves the enzymatic reduction of the inhibitor's nitro group by the FAD cofactor in the DprE1 active site, forming a highly reactive nitroso intermediate researchgate.netresearchgate.net. This intermediate is then attacked by the thiol group of a nearby cysteine residue (Cys387), forming a permanent covalent bond with the enzyme and rendering it inactive nih.govnih.govresearchgate.net. IC50 values for various nitrobenzamide and related inhibitors against DprE1 can be in the low micromolar to nanomolar range researchgate.netresearchgate.net.

Xanthine Oxidase Inhibition: Derivatives of 4-(isopentyloxy)-3-nitrobenzamide show potent XO inhibition. The optimized compound, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, demonstrated an exceptional in vitro IC50 value nih.gov. Kinetic analysis of a similar inhibitor revealed a mixed-competitive mode of action nih.gov.

Phosphodiesterase Inhibition: For the related class of 6-nitrobenzimidazole derivatives, IC50 values against phosphodiesterase were found to vary widely, from highly potent to moderate, depending on the specific substitutions on the molecule uq.edu.au.

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| Nitrobenzamide Derivatives | DprE1 | 0.02 µM to 7.2 µM | researchgate.net |

| 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | Xanthine Oxidase | 0.13 µM | nih.gov |

| 6-Nitrobenzimidazole Derivatives | Phosphodiesterase | 1.5 µM to 294.0 µM | uq.edu.au |

General Impact on Cellular Processes and Interactions with Biological Molecules

The biological activity of this compound and its analogues is fundamentally linked to the chemical reactivity of the nitro group. The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group creates a unique electronic environment on the benzene (B151609) ring that influences its interactions.

The most critical interaction is the intracellular, enzyme-mediated reduction of the nitro group (NO₂) researchgate.netnih.gov. This multi-step process, often requiring cofactors like FADH₂ or NADH, can generate a series of reactive intermediates, including the nitroso (NO) and hydroxylamine (B1172632) (NHOH) species researchgate.netresearchgate.net. These electrophilic intermediates can readily react with biological nucleophiles. This mechanism is central to the compound's effects:

Covalent Enzyme Inhibition: As seen with DprE1, the nitroso intermediate can form a covalent adduct with a cysteine residue in an enzyme's active site, leading to irreversible inhibition nih.govnih.govresearchgate.net.

DNA Alkylation: The same reactive species can alkylate DNA, forming adducts that disrupt normal cellular processes and can lead to cytotoxicity and mutagenicity researchgate.netnih.gov.

Cellular Signaling: The modification of proteins through nitration of aromatic amino acids (e.g., tyrosine) is a known cellular process, and exogenous nitroaromatic compounds can potentially interfere with or mimic these signaling pathways nih.gov.

In essence, many nitroaromatic compounds, including those derived from the this compound scaffold, can be considered prodrugs that are activated by cellular reductases to exert their biological effects nih.gov.

Advanced Applications and Broader Industrial Relevance

Role as Synthetic Intermediates in Organic Synthesis

In the field of organic chemistry, 3-Amino-4-nitrobenzamide is valued as a versatile synthetic intermediate. The presence of multiple reactive sites on its molecular scaffold allows for a variety of chemical transformations, making it a key component in the construction of more complex molecules.

Building Blocks for Complex Organic Molecules

The structure of this compound is a key determinant of its utility as a building block in contemporary chemical research. The molecule's functional groups—an amino group (-NH₂), a nitro group (-NO₂), and an amide group (-CONH₂)—offer multiple handles for chemical modification. The interplay between the electron-donating amino group and the electron-withdrawing nitro group creates a unique "push-pull" electronic effect on the benzene (B151609) ring, influencing its reactivity.

This electronic arrangement is fundamental to its role as a versatile chemical intermediate. Chemists can selectively target these functional groups to build more elaborate structures. For instance, the nitro group can be readily reduced to form a second amino group, yielding a diaminobenzamide. These resulting diamines are crucial intermediates in the synthesis of chemical libraries, which are large collections of diverse compounds used in high-throughput screening for drug discovery. This ability to facilitate the construction of complex, multi-ring systems underscores its importance as a foundational building block.

Precursors for Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are integral to many areas of pharmaceutical and materials science. Its derivatives are particularly useful in creating benzimidazoles and triazoles.

Benzimidazole Derivatives: A related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, is a known intermediate in the synthesis of benzimidazole analogues that have potential applications in treating hereditary immunodeficiency, autoimmune diseases, and hematopoietic function disorders. They can also be used to create benzimidazole derivatives for promoting hair growth. The synthesis pathway for these compounds can be adapted for this compound. The process would involve the reduction of the nitro group to an amino group, forming a 3,4-diaminobenzamide intermediate. This intermediate can then undergo cyclization with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole ring system.

Triazole Derivatives: Similarly, derivatives of this compound can function as intermediates for triazole derivatives with potential pharmacodynamic functions for treating conditions like diabetes, hypertension, and schizophrenia. The synthesis of 3-amino-1,2,4-triazoles can be achieved through various methods, and the functional groups on this compound make it a suitable starting point for constructing these heterocyclic rings.

Intermediates in the Synthesis of Azo Pigments and Dyes

The synthesis of azo dyes, a major class of synthetic colorants, typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. The primary amino group on this compound makes it a suitable candidate for this reaction.

While direct synthesis of azo dyes from this compound is not extensively documented in readily available literature, a closely related compound, 4-amino-3-nitrobenzaldehyde, has been successfully used to synthesize monoazo disperse dyes. In this process, the 4-amino-3-nitrobenzaldehyde acts as the diazo component. Its diazonium solution is coupled with various aromatic compounds like 1-naphthol, 2-naphthol, resorcinol, phloroglucinol, and phenol to produce a range of dyes with different colors. Given the structural similarity, this compound can be expected to undergo similar chemical transformations to yield azo pigments and dyes.

| Dye Code | Coupling Component | Color | Melting Point (°C) |

|---|---|---|---|

| 1a | 1-Naphthol | Light Orange | 170 |

| 2a | 2-Naphthol | Dark Red | 190 |

| 3a | Resorcinol | Reddish Brown | 210 |

| 4a | Phloroglucinol | Dark Brown | 240 |

| 5a | Phenol | Yellow | 165 |

Potential in Materials Science

The functional groups inherent in this compound also position it as a molecule of interest for applications in materials science, particularly in the creation of advanced polymers, nanomaterials, and hybrid materials.

Application in the Synthesis of Advanced Polymers and Nanomaterials

The development of advanced polymers and nanomaterials often relies on the use of functional monomers and surface modifiers. The amino group of this compound can participate in polymerization reactions, such as the formation of polyamides through reaction with dicarboxylic acids or their derivatives. Such polymers could exhibit unique properties due to the presence of the nitro and amide functionalities.

In the realm of nanotechnology, amino-functionalized compounds are frequently used to modify the surface of nanomaterials. This functionalization can enhance their dispersion, solubility, and processability. The amino group of this compound could be used to functionalize carbon-based nanomaterials or metallic nanoparticles. This can be achieved through covalent bonding or supramolecular interactions, paving the way for the development of highly engineered nanostructures for various applications.

Development of Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular level, are a rapidly growing area of materials science. The development of these materials often requires molecular linkers that can bridge the organic and inorganic phases. The multiple functional groups of this compound make it a potential candidate for such a role.

For instance, the amino group could bind to the surface of an inorganic material, while the aromatic ring and its other substituents could be integrated into an organic polymer matrix. This could lead to the creation of novel hybrid materials with tailored properties for specific applications. The synthesis of a bio-functional hybrid molecule, N-(3-chlorophenethyl)-4-nitrobenzamide, through the reaction of 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine, demonstrates the potential for creating such integrated molecular systems.

Future Directions and Emerging Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future of 3-Amino-4-nitrobenzamide synthesis is geared towards the adoption of green chemistry principles to enhance efficiency, reduce environmental impact, and improve safety. Traditional synthetic methods often rely on harsh reagents and produce significant waste. The development of more sustainable routes is a critical research challenge.

Key areas of focus include:

Catalytic Systems: Moving away from stoichiometric reagents to catalytic systems can significantly improve atom economy. Research into novel catalysts for nitration and amidation reactions that operate under milder conditions is essential. For instance, solid acid catalysts could replace corrosive liquid acids in nitration steps, simplifying product separation and catalyst recycling.

Alternative Solvents: The use of hazardous organic solvents is a major drawback of many current synthetic protocols. Future research will likely explore greener alternatives such as ionic liquids, supercritical fluids, or aqueous reaction media, which can reduce both environmental harm and operational risks.

Flow Chemistry: Continuous-flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, better temperature control, higher yields, and easier scalability. nih.gov For a compound like this compound, where nitration steps can be highly exothermic, flow reactors provide a much safer environment by minimizing the volume of reactive intermediates at any given time. This methodology has been successfully applied to the reduction of nitro compounds, demonstrating its potential for high yields and short reaction times without the need for extensive purification. nih.gov

Below is a comparative table illustrating the shift from traditional to sustainable synthetic approaches.

| Feature | Traditional Synthesis | Sustainable/Green Synthesis |

| Reagents | Harsh acids (e.g., H₂SO₄/HNO₃), stoichiometric reagents | Mild catalysts, biocatalysts, metal-free reductants (e.g., trichlorosilane) nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |

| Process | Batch processing | Continuous-flow systems nih.gov |

| Waste | High volume of toxic byproducts | Reduced waste, potential for catalyst recycling |

| Safety | Risk of thermal runaway, handling of corrosive materials | Inherently safer due to smaller reaction volumes and milder conditions |

Integration of Advanced Computational Design in Compound Development

Advanced computational tools are becoming indispensable for accelerating the development of novel derivatives of this compound. These in silico methods allow for the rational design and prediction of molecular properties, significantly reducing the time and cost associated with laboratory-based trial-and-error approaches.

Key computational techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for predicting the biological activity or toxicity of new chemical entities based on their molecular structure. nih.govnih.gov By developing QSAR models for a series of this compound derivatives, researchers can identify the key structural features that correlate with a desired therapeutic effect, guiding the synthesis of more potent and selective compounds. nih.gov These models can help prioritize which novel compounds to synthesize and test, making the discovery process more efficient. nih.govacs.org

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov For this compound derivatives, molecular docking can predict their binding affinity and orientation within a target protein, providing insights into their potential mechanism of action. researchgate.net This information is crucial for optimizing the molecular structure to enhance binding and, consequently, biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This method can assess the stability of the ligand-protein complex, revealing how the compound behaves in a more realistic, flexible binding pocket. nih.gov

The following table summarizes the application of these computational tools in the development of this compound derivatives.

| Computational Tool | Application in Compound Development | Key Outcomes |

| QSAR | Predicts biological activity and toxicity based on molecular descriptors. nih.govnih.gov | Identifies key structural features for desired activity; reduces animal testing. nih.gov |

| Molecular Docking | Simulates the binding interaction between a compound and a protein target. nih.govresearchgate.net | Predicts binding affinity and mode; guides lead optimization. |

| MD Simulations | Assesses the stability of the ligand-protein complex over time. nih.gov | Confirms binding stability; provides insights into dynamic interactions. |

Exploration of Novel Biological Targets and Therapeutic Areas

The unique electronic and structural properties of the nitrobenzamide scaffold make it a promising starting point for discovering drugs with novel mechanisms of action. The nitro group, while sometimes associated with toxicity, is a key feature in many approved therapeutic agents and can be crucial for biological activity. acs.orgmdpi.com Research on related nitroaromatic and benzamide (B126) compounds has revealed a wide spectrum of potential therapeutic applications. nih.govresearchgate.net

Emerging therapeutic areas for derivatives of this compound include:

Anti-inflammatory Agents: Nitrobenzamide derivatives have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO) through the suppression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Further exploration could lead to new treatments for inflammatory conditions.

Anticancer Agents: The nitroaromatic structure is a feature of some hypoxia-activated prodrugs, which are designed to selectively target the low-oxygen environment of solid tumors. researchgate.net Derivatives of this compound could be designed as potential anticancer agents that exploit this mechanism. nih.gov Studies have also shown that related compounds possess antiproliferative activity against various human cancer cell lines. nih.gov

Antimicrobial Agents: Nitro-containing compounds have a long history as antimicrobial agents. mdpi.comresearchgate.net There is an ongoing need for new antibiotics to combat resistant bacteria, and the this compound scaffold could serve as a basis for the development of novel antibacterial or antifungal drugs.

Enzyme Inhibition: The benzamide moiety is a known pharmacophore that can interact with various biological targets. Derivatives have been investigated as inhibitors for enzymes such as Rho-associated kinase-1 (ROCK1), cholinesterases, monoamine oxidases, and α-glucosidase, suggesting potential applications in cardiovascular disease, neurodegenerative disorders, and diabetes. nih.govnih.govresearchgate.net

Scalable Production Methods for Industrial Application

For any promising compound to move from the laboratory to the market, the development of scalable and economically viable production methods is paramount. A significant challenge is to translate efficient and sustainable laboratory-scale syntheses into robust industrial processes.

Key considerations for scalable production include:

Process Optimization: This involves fine-tuning reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity while minimizing costs and waste.

Continuous Manufacturing: As mentioned, continuous-flow technology is not only safer but also highly amenable to industrial-scale production. It allows for consistent product quality and can be more cost-effective than large-scale batch reactors by reducing downtime and improving process control. nih.gov

Raw Material Sourcing: The availability and cost of starting materials are critical for industrial feasibility. Future research must focus on synthetic routes that utilize readily available and inexpensive precursors.

Purification Techniques: Developing efficient and scalable purification methods, such as crystallization over more complex chromatographic techniques, is essential for achieving the high purity required for pharmaceutical applications while keeping production costs down.

The successful industrial application of this compound and its derivatives will depend on the integration of these principles, ensuring a seamless transition from innovative chemical design to large-scale, cost-effective, and sustainable manufacturing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Amino-4-nitrobenzamide derivatives?

- Methodology : The synthesis typically involves multi-step reactions, starting with nitration of benzamide precursors followed by reduction or substitution. For example, 4-nitrobenzoyl chloride can react with amines under Schotten-Baumann conditions to form amides, as demonstrated in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide via coupling with 2-(3-chlorophenyl)ethan-1-amine . Reaction optimization often requires controlled temperature (0–5°C for acid chloride reactions) and inert atmospheres to prevent hydrolysis.

- Key Considerations : Purity of intermediates is critical; column chromatography or recrystallization (e.g., using ethanol/water mixtures) is recommended for isolation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound analogs?

- Methodology :

- NMR : The aromatic proton environment in ¹H NMR (δ 7.5–8.5 ppm for nitro groups) and carbons in ¹³C NMR (e.g., carbonyl at ~165 ppm) are diagnostic. Amino groups may appear as broad singlets (~5 ppm) .

- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups validate functional groups .

- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent positions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how can they be mitigated?

- Challenges : Nitro groups introduce disorder due to rotational flexibility, complicating electron density maps. Amino groups may form hydrogen bonds, creating twinning or pseudo-symmetry .

- Solutions : Use high-resolution data (≤1.0 Å) and software like SHELXL for anisotropic refinement. Restraints for bond lengths/angles and TWIN/BASF commands in SHELX can address disorder and twinning .

Q. How can contradictory biological activity data for this compound analogs be resolved?

- Analysis Framework :

Purity Verification : Confirm compound integrity via HPLC (>95%) and elemental analysis to rule out impurities .

Assay Conditions : Evaluate solvent effects (DMSO vs. aqueous buffers) and cytotoxicity controls. For example, nitro groups may induce false positives in MTT assays due to redox activity .

Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., chloro vs. methoxy) on target binding using docking studies or comparative IC₅₀ profiling .

Q. What strategies optimize the regioselectivity of nitro group reduction in this compound?

- Methodology :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Additives like NH₄OAc suppress over-reduction to amines .

- Chemoselective Reductants : Na₂S₂O₄ (dithionite) selectively reduces nitro to amino groups without affecting amide bonds .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ FTIR to detect NH₂ formation .

Data-Driven Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

- Data Analysis :

- Steric Effects : Bulky groups (e.g., 2,6-dimethylphenyl) hinder substitution at the nitro-bearing ring, as shown in reduced yields for N-(2,6-dimethylphenyl) analogs .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the nitro-substituted carbon, accelerating reactions with amines or thiols .

- Experimental Design : Use Hammett σ constants to predict substituent effects and design analogs with tailored reactivity .

Q. What computational methods predict the solubility and stability of this compound derivatives in aqueous media?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.